molecular formula C6H7NO2 B131517 N-ethylmaleimide CAS No. 128-53-0

N-ethylmaleimide

Cat. No. B131517
CAS RN: 128-53-0
M. Wt: 125.13 g/mol
InChI Key: HDFGOPSGAURCEO-UHFFFAOYSA-N
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Description

N-ethylmaleimide (NEM) is a reagent known for its ability to modify proteins by targeting sulfhydryl groups. It is widely used in biochemical studies to block these groups in proteins and peptides, which can be crucial for understanding protein structure and function . NEM's reactivity with sulfhydryl groups varies among different proteins, and it has been noted that its reaction rates are not as rapid as previously assumed when interacting with ribosomal protein sulfhydryl groups .

Synthesis Analysis

The synthesis of NEM-related compounds, such as N-cyclohexylmaleimide, involves dehydration and ring closure of the corresponding maleamic acid. This process is facilitated by catalysts, which can include a mixture of sulfuric acid and triethylamine. The choice of catalyst and solvent can significantly affect the reaction, highlighting the importance of reaction conditions in the synthesis of NEM derivatives .

Molecular Structure Analysis

The molecular structure of NEM has been studied in the context of the N-ethylmaleimide-sensitive fusion protein (NSF). NSF is a cytosolic ATPase essential for vesicle fusion reactions within cells. The crystal structure of NSF's hexamerization domain reveals a nucleotide-binding and a helical domain, providing insights into how ATP hydrolysis is coupled to structural changes in the protein. This structural information is critical for understanding the molecular mechanisms of intracellular transport and the role of NEM in modulating these processes .

Chemical Reactions Analysis

NEM's chemical reactivity is not limited to sulfhydryl groups; it can also react with amino groups. The reaction with L-cysteine, for example, results in a stable addition product, and the specificity of NEM toward SH groups can be quantified by comparing the amounts of ethylamine and S-succinylcysteine released upon hydrolysis. These reactions are central to the use of NEM in probing the structure and function of proteins and peptides .

Physical and Chemical Properties Analysis

The physical and chemical properties of NEM are reflected in its interactions with various biological systems. For instance, NEM has been shown to affect potassium transport in human red blood cells, with a more pronounced effect on younger cells compared to older ones. This suggests that NEM can modulate ion transport processes, which are critical for cell function and homeostasis . Additionally, NEM can irreversibly inhibit the binding of certain ligands to protein sites, as demonstrated by its effect on the binding of [3H]threo-(±)-methylphenidate to the dopamine transport complex in rat striatal tissue. This inhibition is due to the modification of cysteinyl residues, which are essential for the activity of the transport complex .

Furthermore, NEM's reducing enzyme has been purified from Candida lipolytica, revealing that it can use both NADPH and NADH as electron donors. This enzyme catalyzes the reduction of the carbon-carbon double bond in five-membered ring compounds with conjugated carbonyl groups, which is indicative of the diverse chemical reactions that NEM can undergo .

Scientific Research Applications

Role in Protein Studies

NEM has been instrumental in studying the properties of proteins, particularly in the context of their structure and interaction dynamics. For instance, it's used to investigate the formation of disulfide crosslinks in proteins like whey proteins and caseins. Studies have shown that NEM can influence the gelation properties of whey proteins by altering disulfide crosslinking (Zhao Lei et al., 2016). Similarly, in caseins, NEM aids in understanding how cross-linking intensity affects the physical properties of acidified milk gels (D. Jaros et al., 2010).

Understanding Cellular Mechanisms

NEM is crucial in exploring the functions and mechanisms of cellular components. It plays a significant role in studying the NSF (N-ethylmaleimide-sensitive factor), a key factor in eukaryotic trafficking. Research has provided insights into the structure and molecular mechanism of NSF in processes like neurotransmitter release (Minglei Zhao et al., 2016). Additionally, NEM is used to understand the impact of thiol-modifying agents on neurons, specifically regarding the cytosolic concentration of ions like Zn(2+) and Ca(2+) (J. Gibon et al., 2010).

Applications in Cancer Research

NEM has applications in cancer research, particularly in studying the redox status and apoptosis in cancer cells. For example, its impact on the glutathione system and redox potential in breast cancer cells has been investigated, with findings suggesting potential therapeutic applications (E. V. Shakhristova et al., 2016).

Role in Neurological Research

In neurological research, NEM has been used to study conditions like early infantile epileptic encephalopathy. Research has linked mutations in NSF, which is sensitive to NEM, with this neurological disorder (Hisato Suzuki et al., 2019).

Investigating Food Science and Nutrition

In food science, NEM is used to understand the interactions in protein-stabilized emulsions, crucial for various food products. Its role in blocking sulfhydryl groups helps in studying the impact on emulsion stability and protein interactions (Mangang Wu et al., 2021).

Safety And Hazards

NEM is considered hazardous. It causes burns of eyes, skin, and mucous membranes . Containers may explode when heated . Combustible material . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

NEM is a well-known Michael acceptor, which reacts rapidly and irreversibly with thiol and prevents disulfide bond formation . Based on thiol conjugation to NEM, recently, the concentration of GSH was determined in human blood using NMR spectroscopy . This could potentially impact areas including metabolomics, small molecule synthesis, and bioconjugation chemistry .

properties

IUPAC Name

1-ethylpyrrole-2,5-dione
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InChI

InChI=1S/C6H7NO2/c1-2-7-5(8)3-4-6(7)9/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFGOPSGAURCEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

25668-22-8
Record name 1H-Pyrrole-2,5-dione, 1-ethyl-, homopolymer
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DSSTOX Substance ID

DTXSID1059573
Record name Maleic acid N-ethylimide
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Molecular Weight

125.13 g/mol
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Physical Description

Solid; [Merck Index] Colorless crystals; [Sigma-Aldrich MSDS]
Record name N-Ethylmaleimide
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Product Name

N-ethylmaleimide

CAS RN

128-53-0, 25668-22-8
Record name N-Ethylmaleimide
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Record name N-Ethylmaleimide
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Record name 1H-Pyrrole-2,5-dione, 1-ethyl-
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Record name N-ETHYLMALEIMIDE
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Synthesis routes and methods

Procedure details

This example shows the design and synthesis of a linear peptide based on loop 1 of domain III of AMA-1. A 49 residue peptide comprising residues AMA-1446–490, with three additional amino acids (GGC) at the N-terminus, and one additional G residue at the C-terminus (FIG. 1), was prepared by solid phase peptide synthesis on Sieber amide resin (0.5 mmol/g) using Fmoc chemistry and an ABI433A peptide synthesizer. The pseudoproline unit Fmoc-IleSer(ψMe,Mepro)-OH was used in place of Ile39 and Ser40. After assembly, the peptide was cleaved from a portion of the resin using TFA:H2O:EDT:TIS (92.5:2.5:2.5:2.5) for 3.5 h at room temperature. After concentration in vacuo the peptide was precipitated with diethyl ether, and purified by reverse-phase HPLC (C18 column) using a gradient of MeCN in water (25% to 50%) with 0.1% TFA over 15 min. The purity was >95% by analytical HPLC. The constitution was confirmed by amino acid analysis and electrospray mass spectrometry (Table-1). Another portion of the resin carrying the intact peptide chain (ca. 60 μmol) was treated with PE-succ-OH (130 mg, 160 μmol) (FIG. 1), HATU (61 mg, 160 μmol), HOAt (22 mg, 160 μmol), and iPr2EtN (82 μl) in DMF:CH2Cl2 (4 ml, 1:2) for 18 h at room temp. After washing the resin with DMF (4×) and CH2C12(4×) the peptide conjugate was cleaved from the resin with 1% TFA in CH2Cl2 (4×4 ml). The combined organic fractions were concentrated in vacuo and the conjugate was redissolved in TFA:H2O:EDT:TIS (92.5:2.5:2.5:2.5) for 4 h at room temp. The TFA was then removed in vacuo and AMA49-L1was precipitated with iPr2O and then purified by HPLC on a C4 column using a gradient of 10 to 100% MeCN/water with 0.1% TFA. The purity was >95% by analytical HPLC. The constitution was confirmed by amino acid analysis and electrospray mass spectrometry (Table-1). The presence of two free thiols was proven by an Ellman test, and by reaction with excess N-ethylmaleimide (NEM) and detection of the bis-NEM derivative by HPLC-MS. AMA49-C1 was prepared in the same way except that sPE-succ-OH was used (FIG. 1), and in the final step the conjugate (4 mg) was oxidized in ammonium acetate buffer (50 mM, pH 8) and 2,2,2-trifluoroethanol (TFE) (1:1, 100 ml) for 4 days at room temperature. After addition of AcOH (100 μl) and lyophilization, AMA49-C1 was purified by HPLC as above for AMA49-L1. The formation of the disulfide bridge was confirmed by a negative Ellman test and by attempted derivatization with NEM, which gave no bis NEM-derivative by HPLC-MS. For the synthesis of AMA49-L2, the dithiol (6 mg) was alkylated with iodoacetamide (43μmol) in a mixture (5:4) of phosphate buffer (0.1 M, pH 7.5) and TFE. The AMA49-L2 was purified by HPLC on a C4 column using a gradient of 10 to 100% MeCN/water with 0.1% TFA. The purity was >95% by analytical HPLC. Electrospray mass spectrometry showed the expected mass (Table 1).
[Compound]
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peptide
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82 μL
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amino acids
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amide
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Fmoc-IleSer(ψMe,Mepro)-OH
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-ethylmaleimide
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N-ethylmaleimide
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N-ethylmaleimide
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N-ethylmaleimide

Citations

For This Compound
76,300
Citations
DG Smyth, OO Blumenfeld, W Konigsberg - Biochemical Journal, 1964 - ncbi.nlm.nih.gov
… N-Ethylmaleimide (NEM) has been much used for the chemical modification of proteins, and it is usually assumed that reaction occurs specifically at the thiol groups of cysteinyl residues…
Number of citations: 471 www.ncbi.nlm.nih.gov
JD Gregory - Journal of the American Chemical Society, 1955 - ACS Publications
The Stability of N-Ethylmaleimide and its Reaction with Sulfhydryl Groups … The Stability of N-Ethylmaleimide and its Reaction with Sulfhydryl Groups … N-Ethylmaleimide (NEM) has …
Number of citations: 450 pubs.acs.org
DG Smyth, A Nagamatsu, JS Fruton - Journal of the American …, 1960 - ACS Publications
… The reactions of N-ethylmaleimide (NEM) with the amino group of peptides, with imidazoie … -L-histidinamide at pH 7.4, N-ethylmaleimide (NEM) was used to facilitate chromatographic …
Number of citations: 351 pubs.acs.org
MR Block, BS Glick, CA Wilcox… - Proceedings of the …, 1988 - National Acad Sciences
… N-Ethylmaleimide (NEM) inhibits protein transport between successive compartments of the … This protein, the N-ethylmaleimide-sensitive factor(NSF), is needed for biosynthetic transport …
Number of citations: 759 www.pnas.org
A Riggs - Journal of Biological Chemistry, 1961 - Elsevier
… To help answer this question I have studied the reaction of N-ethylmaleimide with both deoxygenated hemoglobin … To determine this I have studied the reaction of C14-N-ethylmaleimide …
Number of citations: 223 www.sciencedirect.com
E Roberts, G Rouser - Analytical Chemistry, 1958 - ACS Publications
… accompanying the interaction with Nethylmaleimide in dilute … Changes in absorbance of 1.5 X 10-8M N-ethylmaleimide as … and bovine plasma albumin with N-ethylmaleimide at 25 C. …
Number of citations: 153 pubs.acs.org
G Gorin, PA Martic, G Doughty - Archives of biochemistry and biophysics, 1966 - Elsevier
The rate of the reaction between N-ethylmaleimide and cysteine is kinetically of second order; the specific rate constant at 25 in 0.018 m acetate-0.11 m sodium chloride buffer of pH …
Number of citations: 150 www.sciencedirect.com
T Sekine, WW Kielley - Biochimica et Biophysica Acta (BBA)-Specialized …, 1964 - Elsevier
… N-ethylmaleimide have been compared. The Ca2+-ATPase activity of this N-ethylmaleimide-… of ATP hydrolysis by myosin when modified with N-ethylmaleimide, the activity of the altered …
Number of citations: 310 www.sciencedirect.com
CA McPhalen, MNG James - Acta Crystallographica Section C …, 1983 - scripts.iucr.org
… N-Ethylmaleimide (NEM) reacts quickly and specifically with thiol groups. It is used to determine numbers of sulfhydryl groups in peptides and proteins, and the effects of sulfhydryl-…
Number of citations: 6 scripts.iucr.org
E Majima, H Koike, YM Hong, Y Shinohara… - Journal of Biological …, 1993 - Elsevier
The effects of the membrane-impermeable fluorescent sulfhydryl reagent eosin 5-maleimide (EMA) and the membrane-permeable sulfhydryl reagent N-ethylmaleimide (NEM) on ADP …
Number of citations: 151 www.sciencedirect.com

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